7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
7-(3,5-Dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound characterized by a fused pyrazolo-triazolo-pyrimidine scaffold. The core structure includes a pyrazole ring fused to a triazole and pyrimidine system, with substituents at the 2- and 7-positions: a furan-2-yl group at position 2 and a 3,5-dimethylphenyl group at position 5. This compound belongs to a class of adenosine receptor (AR) antagonists, particularly targeting the A2AAR subtype, which plays a critical role in modulating inflammatory responses, neurotransmitter release, and cancer immunotherapy . Its structural complexity and substituent arrangement contribute to high receptor affinity and selectivity, making it a valuable tool in pharmacological research .
Properties
IUPAC Name |
10-(3,5-dimethylphenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c1-11-6-12(2)8-13(7-11)24-17-14(9-20-24)18-21-16(15-4-3-5-25-15)22-23(18)10-19-17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXNJTDNVAEAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and related pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.4 g/mol. Its unique structure combines a pyrazolo-triazolo-pyrimidine framework with a furan moiety and a dimethylphenyl substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N6O |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in studies involving breast cancer cell lines (e.g., MCF-7), the compound showed effective inhibition of cell proliferation with IC50 values ranging from 3 µM to 10 µM depending on the specific analog tested .
Mechanisms of Action:
- Enzyme Inhibition: The compound acts as an inhibitor of key kinases involved in cancer cell signaling pathways. It has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) at low micromolar concentrations .
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. This was evidenced by increased DNA fragmentation and cell cycle arrest at the G2/M phase in treated cells .
Other Biological Activities
Beyond its anticancer properties, the compound may possess additional biological activities:
- Antimicrobial Activity: Preliminary tests indicate potential antimicrobial properties against various pathogens; however, further studies are required to establish these effects definitively .
- Anti-inflammatory Effects: Some derivatives of similar structures have shown anti-inflammatory activity in preclinical models, suggesting a possible therapeutic application for inflammatory diseases.
Case Studies and Research Findings
Several research studies have explored the biological activities of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives:
-
Study on Dual Inhibition: A study reported that derivatives similar to the target compound were effective dual inhibitors of EGFR and VEGFR with selectivity indices indicating potent anticancer activity. The most potent derivative exhibited IC50 values of 0.3 µM against EGFR and 7.6 µM against VEGFR .
Compound Target IC50 (µM) Selectivity Index Compound 5i EGFR 0.3 High Compound 5i VEGFR 7.6 Moderate - Mechanistic Studies: Molecular docking studies revealed that the binding affinity of these compounds to their targets is influenced by specific interactions within the active sites of the enzymes involved in tumor growth regulation .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Several studies have reported the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. For instance:
- A study demonstrated that compounds with similar scaffolds showed potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC values in the low micromolar range .
- Molecular docking studies indicated strong binding affinities to key targets involved in cancer progression, including EGFR and VEGFR-2 .
Target Inhibition
The compound has been investigated for its ability to inhibit various kinases:
- It has been shown to selectively inhibit EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .
- In vitro assays confirmed that it can induce apoptosis in cancer cells and inhibit cell migration and cycle progression .
Case Study 1: Anticancer Mechanism
A recent study focused on the mechanism of action of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds. The researchers synthesized several derivatives and evaluated their cytotoxicity against breast cancer cell lines. The most active compound demonstrated an IC value of 0.39 μM against MCF-7 cells while showing minimal toxicity towards normal cells .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort aimed to elucidate the structure-activity relationship of this class of compounds. By modifying various substituents on the pyrazolo-triazolo-pyrimidine core, researchers identified key functional groups that enhance biological activity. The presence of the furan moiety was found to significantly increase potency against specific cancer targets .
Applications in Drug Development
The unique scaffold of 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine presents opportunities for further drug development:
- Multitarget Inhibitors : Its ability to inhibit multiple targets makes it a candidate for multitarget therapy in oncology.
- Lead Compound for Synthesis : As a versatile intermediate, it can be modified to create new derivatives with enhanced efficacy or reduced side effects.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at electron-rich sites, particularly the furan ring and nitrogen atoms.
Key Findings :
-
Furan oxidation with KMnO₄ selectively targets the 2-position, forming a diketone intermediate.
-
N-Oxidation with H₂O₂ occurs preferentially at the triazolo N1 position due to steric accessibility .
Reduction Reactions
Reduction primarily affects the pyrimidine ring and substituents.
Mechanistic Insights :
-
NaBH₄ reduces the pyrimidine’s conjugated C=N system without affecting the triazole ring .
-
LiAlH₄ induces ring-opening at the pyrazolo-triazolo junction under vigorous conditions.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at activated positions.
Notable Trends :
-
Chlorination at C5 proceeds regioselectively due to electron deficiency at this position .
-
Hydrazine substitution at C6 enables further cyclization to form triazolo-thiadiazine hybrids .
Cycloaddition and Cross-Coupling
The furan substituent participates in Diels-Alder reactions, while the triazole ring facilitates click chemistry.
Applications :
-
Diels-Alder adducts show enhanced solubility for pharmacological studies .
-
Suzuki coupling enables modular diversification of the C2-furan group .
Acid/Base-Mediated Transformations
The compound exhibits pH-dependent reactivity.
Research Advancements
Recent studies highlight two key developments:
Comparison with Similar Compounds
Receptor Affinity and Selectivity
- SCH-442416: Exhibits nanomolar affinity for A2AAR (Ki = 0.6 nM) with >1,000-fold selectivity over A1AR . The 4-methoxyphenylpropyl group optimizes hydrophobic interactions in the receptor’s orthosteric pocket .
- ZM-241385: High A2AAR affinity (Ki = 1.4 nM) but lower selectivity (10-fold vs. A2BAR) due to the phenolic hydroxyl group .
Solubility and Formulation
- SCH-442416 : Requires suspension in 5% DMSO/5% TWEEN80 due to low aqueous solubility .
- ZM-241385 : Improved solubility via hydroxyl group, formulated in 15% DMSO/10% TWEEN80 .
- Target Compound : The 3,5-dimethylphenyl group may further reduce solubility, necessitating advanced formulations (e.g., cyclodextrin complexes) for in vivo use .
Research Findings
- Hydrophilic Modifications : Introduction of hydroxyl groups (e.g., compound 6 in ) improves aqueous solubility and A2AAR binding by forming hydrogen bonds with Thr88 and His264 residues .
- Irreversible Antagonists : Fluorosulfonyl derivatives (e.g., FSPTP) covalently bind A2AAR, enabling prolonged receptor inhibition .
- Anticancer Activity : Pyrazolo-triazolo-pyrimidines with bromophenyl substituents (e.g., compound 3 in ) inhibit kinase pathways, showing IC50 values <10 µM in tumor cell lines .
Q & A
Q. What are the established synthetic routes for 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclization and alkylation steps. For example:
- Step 1 : Alkylation of intermediates like 3-amino-4-cyanopyrazole with halogenated aryl groups (e.g., 3,5-dimethylphenyl chloride) in DMF using K₂CO₃ as a base .
- Step 2 : Cyclization with aryl hydrazides (e.g., 2-furoic acid hydrazide) in diphenylether under reflux to form the triazolo-pyrimidine core .
- Step 3 : Demethylation using BBr₃ in dichloromethane (DCM) to remove protecting groups, as demonstrated in related compounds .
Yield optimization requires precise stoichiometry and reaction time control (e.g., 4-hour stirring at room temperature for BBr₃ demethylation ).
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Key techniques include:
Advanced Research Questions
Q. How can synthetic yield be optimized for analogs with varying substituents?
- Methodological Answer :
- Solvent Selection : High-boiling solvents (e.g., diphenylether) improve cyclization efficiency by enabling reflux at >200°C .
- Catalysis : Use p-toluenesulfonic acid in N-methylpyrrolidone (NMP) to accelerate cyanamide-mediated cyclization .
- Purification : Crystallization from ethanol or DCM/MeOH mixtures resolves byproducts (e.g., 67–86% yields achieved via selective crystallization ).
Contradictions in yield data (e.g., 62% vs. 86%) often arise from differences in stoichiometry or work-up protocols, necessitating DoE (Design of Experiments) approaches .
Q. What strategies resolve contradictory spectroscopic data in structural elucidation?
- Methodological Answer :
- Decoupling Experiments : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping aromatic protons in crowded regions (δ 7.4–8.4 ppm) .
- Isotopic Labeling : Introduce deuterated analogs to confirm ambiguous peaks (e.g., NH groups in triazolo rings ).
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA) .
Q. How to design structure-activity relationship (SAR) studies for adenosine A₂A receptor antagonism?
- Methodological Answer :
- Substituent Variation : Modify the 3,5-dimethylphenyl or furan-2-yl groups to assess steric/electronic effects on receptor binding. Preladenant (a related compound) uses a piperazine-ethyl chain at position 7 for enhanced A₂A affinity .
- In Vitro Assays : Measure IC₅₀ values using competitive binding assays with [³H]ZM241385 as a radioligand .
- Molecular Docking : Map interactions with A₂A receptor residues (e.g., Phe168, Glu169) using PyMOL or AutoDock .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer :
- Metabolite Identification : Use Schrödinger’s MetaSite to simulate cytochrome P450 oxidation sites (e.g., furan ring oxidation ).
- ADME Modeling : Predict bioavailability via SwissADME, focusing on logP (optimal range: 2–4) and topological polar surface area (<90 Ų) .
- MD Simulations : Assess stability in lipid bilayers (GROMACS) to evaluate blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
